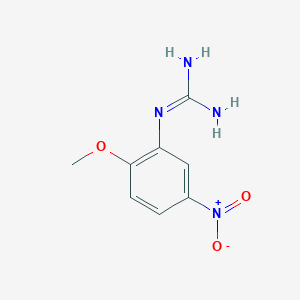

1-(2-Methoxy-5-nitrophenyl)guanidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10N4O3 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

2-(2-methoxy-5-nitrophenyl)guanidine |

InChI |

InChI=1S/C8H10N4O3/c1-15-7-3-2-5(12(13)14)4-6(7)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |

InChI Key |

KKLNYBMQSNPULX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Investigations of 1 2 Methoxy 5 Nitrophenyl Guanidine

Fundamental Reactivity of the Guanidine (B92328) Moiety

The guanidine group is a nitrogenous functional group with a central carbon atom bonded to three nitrogen atoms. Its unique structure is the source of its characteristic high basicity and nucleophilic nature.

The guanidine moiety is one of the strongest organic bases, primarily because of the exceptional resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized symmetrically over all three nitrogen atoms, which significantly lowers the energy of the cation and shifts the acid-base equilibrium far to the protonated side.

However, the basicity of 1-(2-Methoxy-5-nitrophenyl)guanidine is substantially influenced by the electronic effects of the substituents on the phenyl ring.

Electron-Withdrawing Effect: The nitro group (-NO₂) at the para-position relative to the methoxy (B1213986) group is a powerful electron-withdrawing group. Through its negative inductive (-I) and resonance (-M) effects, it withdraws electron density from the phenyl ring and, consequently, from the attached guanidine moiety. This reduction in electron density on the guanidinyl nitrogens makes them less available for protonation, leading to a significant decrease in basicity compared to unsubstituted guanidine or phenylguanidine.

Electron-Donating Effect: The methoxy group (-OCH₃) at the ortho-position is an electron-donating group, primarily through its positive resonance (+M) effect. This effect increases electron density on the aromatic ring, which would typically increase the basicity of the attached guanidine. However, its influence is largely overshadowed by the much stronger electron-withdrawing capacity of the nitro group.

The net result is that this compound is expected to be a considerably weaker base than guanidine itself but will still exhibit significant basicity, capable of being protonated by moderately strong acids.

Table 1: Comparison of Basicity (pKa of Conjugate Acid)

| Compound | pKa of Conjugate Acid | Effect of Substituent(s) |

|---|---|---|

| Guanidine | ~13.6 | Reference strong base |

| Phenylguanidine | ~10.8 | Phenyl group is weakly electron-withdrawing, reducing basicity |

| This compound | Not Reported (Expected to be < 10) | Strong electron-withdrawing -NO₂ group significantly reduces basicity, partially offset by the weaker electron-donating -OCH₃ group |

The guanidine system in this compound possesses both nucleophilic and electrophilic characteristics. tcichemicals.com The nitrogen atoms, with their lone pairs of electrons, act as nucleophilic centers. tcichemicals.com The unsubstituted -NH₂ group is generally the most nucleophilic and sterically accessible site for reactions.

Conversely, the central carbon atom of the guanidine moiety is bonded to three electronegative nitrogen atoms, giving it an electrophilic character. This allows it to be susceptible to attack by strong nucleophiles, although this reactivity is less common than the nucleophilic reactions at the nitrogen atoms.

Given the nucleophilic nature of the guanidinyl nitrogens, this compound is expected to undergo alkylation and acylation reactions. These reactions typically involve the attack of a nitrogen lone pair on an electrophilic carbon atom of an alkylating or acylating agent.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of N-alkylated guanidinium salts. The reaction would likely occur at one of the terminal nitrogen atoms of the guanidine group.

Acylation: Treatment with acylating agents such as acid chlorides or acid anhydrides would yield N-acylguanidine derivatives. cdnsciencepub.comyoutube.com This reaction introduces a carbonyl group, which can influence the electronic properties and basicity of the guanidine moiety. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. youtube.com

Table 2: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| Alkylation | Methyl Iodide (CH₃I) | N-Methyl-1-(2-methoxy-5-nitrophenyl)guanidinium iodide |

Transformations Involving the Nitrophenyl and Methoxyphenyl Substituents

The aromatic portion of the molecule provides sites for distinct chemical transformations, primarily involving the reduction of the nitro group and electrophilic attack on the activated phenyl ring.

The aromatic nitro group is readily reduced to a primary amino group (-NH₂) under various conditions. This transformation is one of the most significant reactions for this compound, as it fundamentally alters the electronic nature of the aromatic ring. The conversion of the strongly electron-withdrawing nitro group to a strongly electron-donating amino group changes the molecule from a deactivated to a highly activated system for electrophilic aromatic substitution.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.

Metal-Acid Reduction: A variety of metals in the presence of a strong acid can effect the reduction. Common systems include tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), and iron (Fe) or zinc (Zn) in acidic media.

The product of this reaction would be 1-(5-amino-2-methoxyphenyl)guanidine.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Description |

|---|---|

| H₂ / Pd/C | Catalytic hydrogenation; often the method of choice for clean reductions. |

| Fe / HCl or Acetic Acid | A classic and cost-effective method for reducing aromatic nitro groups. |

| SnCl₂ / HCl | A mild reagent system capable of reducing nitro groups in the presence of other reducible functionalities. |

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the phenyl ring. The position of substitution is directed by the existing groups on the ring. In this compound, there are three directing groups to consider.

Methoxy Group (-OCH₃): Located at C2, this is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring via resonance. It directs incoming electrophiles to positions C4 and C6.

Nitro Group (-NO₂): Located at C5, this is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. It directs incoming electrophiles to positions C3.

Guanidine Group (-NH-C(=NH)NH₂): Located at C1, under the acidic conditions often used for EAS, this group would be protonated to the guanidinium form. The resulting positive charge makes it a strongly deactivating, meta-directing group, influencing positions C3 and C5.

The outcome of an EAS reaction is determined by the most powerful activating group. The methoxy group is the only activating group present and will therefore dominate the directing effects. Substitution is strongly favored at the positions it activates, namely C4 (para to the methoxy) and C6 (ortho to the methoxy). Between these two, the C4 position may be favored to avoid potential steric hindrance from the adjacent guanidine group at C1. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to yield primarily the 4-substituted product. khanacademy.org

Table 4: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH-C(=NH)NH₂ | C1 | Deactivating (when protonated) | meta- (to C3, C5) |

| -OCH₃ | C2 | Activating | ortho-, para- (to C4, C6) |

Functional Group Interconversions of the Methoxy Group

The methoxy group of this compound, an electron-donating group attached to an activated aromatic ring, is susceptible to several functional group interconversions, primarily O-demethylation to yield the corresponding phenol. This transformation is of significant interest as it modifies the electronic and steric properties of the molecule, potentially influencing its biological activity and further reactivity. The presence of the electron-withdrawing nitro group in the para position to the guanidine and meta to the methoxy group activates the aromatic ring, facilitating nucleophilic attack at the methoxy carbon or the ipso-carbon.

A variety of reagents and conditions have been established for the cleavage of aryl methyl ethers, and these can be broadly categorized into three main approaches: Brønsted acid-mediated, Lewis acid-mediated, and nucleophile-mediated cleavage.

Brønsted Acid-Mediated Cleavage: Strong Brønsted acids, such as hydrobromic acid (HBr), are commonly employed for the demethylation of aryl methyl ethers. The reaction mechanism involves the protonation of the ether oxygen, forming a good leaving group (methanol), followed by a nucleophilic attack of the bromide ion on the methyl group in an SN2 fashion.

Lewis Acid-Mediated Cleavage: Lewis acids like boron tribromide (BBr₃) and aluminum trichloride (B1173362) (AlCl₃) are highly effective reagents for O-demethylation. BBr₃ is particularly potent and operates by coordinating to the ether oxygen, thereby activating the methyl group for nucleophilic attack by a bromide ion.

Nucleophile-Mediated Cleavage: Strong nucleophiles, particularly thiolates, can also effect the cleavage of aryl methyl ethers. These reactions typically proceed via an SN2 mechanism where the thiolate anion attacks the methyl group.

Table 1: Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent Class | Specific Reagent | General Conditions |

| Brønsted Acids | Hydrobromic Acid (HBr) | Reflux in aqueous or acetic acid solution |

| Lewis Acids | Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂) at low temperature |

| Aluminum Trichloride (AlCl₃) | With a nucleophilic co-reagent (e.g., NaI, ethanethiol) | |

| Nucleophiles | Thiolates (e.g., Sodium ethanethiolate) | Polar aprotic solvent (e.g., DMF, NMP) at elevated temperatures |

Elucidation of Reaction Mechanisms via Experimental and Theoretical Approaches

The elucidation of reaction mechanisms for transformations involving this compound relies on a combination of experimental kinetic studies and theoretical computational approaches. While specific studies on this exact molecule are limited, extensive research on analogous systems, particularly those involving nucleophilic aromatic substitution (SNAr) on nitro-activated aromatic rings, provides a solid foundation for understanding its reactivity.

Reaction Pathway Mapping and Transition State Analysis

Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways for nucleophilic attack on activated aryl ethers. For the O-demethylation of a compound like this compound via a nucleophilic aromatic substitution mechanism, the reaction is proposed to proceed through a stepwise addition-elimination pathway.

This pathway involves the initial attack of a nucleophile at the carbon atom bearing the methoxy group (the ipso-carbon) to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is significantly enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge. The subsequent step involves the departure of the methoxide (B1231860) leaving group to restore the aromaticity of the ring.

For instance, in a computational study of the SNAr reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine, the Gibbs free energy of activation for the initial nucleophilic addition was found to be significantly influenced by the nature of the substituent at the 3-position, highlighting the electronic effects on the transition state stability.

Derivatization and Functionalization Strategies for 1 2 Methoxy 5 Nitrophenyl Guanidine

Synthesis of Novel Guanidine (B92328) Derivatives

The guanidine moiety is a key functional group, characterized by its strong basicity and ability to participate in multiple hydrogen bond interactions. nih.gov Its derivatization is a primary strategy for modifying the parent compound.

The nitrogen atoms of the guanidine group are nucleophilic and can undergo reactions such as alkylation and acylation. researchgate.net This allows for the introduction of one or more substituents, leading to a wide array of N-substituted and multi-substituted derivatives. The degree and pattern of substitution can significantly influence the molecule's steric profile and basicity. For instance, the introduction of bulky substituents can shield the guanidinium (B1211019) core, while electron-withdrawing groups can decrease its pKa.

Common synthetic approaches involve reacting 1-(2-methoxy-5-nitrophenyl)guanidine with various electrophiles like alkyl halides, acyl chlorides, or isocyanates under appropriate conditions to yield mono-, di-, or tri-substituted products. The specific substitution pattern (e.g., substitution on the internal N' vs. the terminal N'' nitrogens) can often be controlled by the choice of reaction conditions and protecting group strategies.

Table 1: Examples of N-Substitution Patterns on the Guanidine Moiety

| Substitution Pattern | General Structure | Potential R-Groups | Impact on Properties |

|---|---|---|---|

| Mono-substituted (N'') | Ar-NH-C(=NH)-NHR | Methyl, Ethyl, Benzyl | Increases lipophilicity; modifies H-bond donor capacity. |

| Di-substituted (N'', N'') | Ar-NH-C(=NH)-NR₂ | Dimethyl, Diethyl, Piperidinyl | Further increases lipophilicity; reduces H-bond donor capacity. |

| Tri-substituted | Ar-NH-C(=NR)-NR₂ | Various alkyl/aryl combinations | Significantly alters steric and electronic properties; blocks H-bond donation at terminal nitrogen. |

Due to its strong basicity (pKa ≈ 13.6), the guanidine group is readily protonated to form a resonance-stabilized guanidinium cation. scripps.edu This property allows for the formation of stable crystalline salts with a wide variety of inorganic and organic acids. The choice of the counterion can significantly affect the salt's solubility, hygroscopicity, and crystal packing. The synthesis of such salts is typically straightforward, involving the reaction of the guanidine base with the corresponding acid. For example, reacting this compound with nitric acid or sulfuric acid would yield the corresponding nitrate (B79036) or sulfate (B86663) salt, respectively. patsnap.comresearchgate.netlgcstandards.com

Table 2: Guanidinium Salts with Various Counterions

| Acid Used | Counterion | Resulting Salt Name |

|---|---|---|

| Nitric Acid (HNO₃) | Nitrate (NO₃⁻) | 1-(2-Methoxy-5-nitrophenyl)guanidinium Nitrate |

| Sulfuric Acid (H₂SO₄) | Sulfate (SO₄²⁻) | 1-(2-Methoxy-5-nitrophenyl)guanidinium Sulfate |

| Hydrochloric Acid (HCl) | Chloride (Cl⁻) | 1-(2-Methoxy-5-nitrophenyl)guanidinium Chloride |

| Acetic Acid (CH₃COOH) | Acetate (CH₃COO⁻) | 1-(2-Methoxy-5-nitrophenyl)guanidinium Acetate |

Chemical Modifications on the Aromatic Ring System

The nitrophenyl ring offers distinct opportunities for functionalization, primarily through reactions involving the aromatic system itself or by chemical transformation of the nitro group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds in organic synthesis. lmaleidykla.lt For these reactions to be applied to the nitrophenyl moiety of this compound, a precursor bearing a suitable leaving group (e.g., bromine, iodine, or triflate) on the aromatic ring would be required. Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck couplings could then be employed to introduce diverse substituents like alkyl, alkenyl, or aryl groups. lmaleidykla.ltnih.govrsc.org The electron-withdrawing nature of the nitro group can influence the reactivity of the ring and the regioselectivity of these transformations.

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Type of Bond Formed | Example Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar'-B(OH)₂) | C-C (Aryl-Aryl') | Biaryl derivative |

| Stille Coupling | Organostannane (R-SnBu₃) | C-C (Aryl-R) | Alkyl- or alkenyl-substituted derivative |

| Heck Coupling | Alkene (CH₂=CHR) | C-C (Aryl-Alkenyl) | Styrenyl derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N (Aryl-Amine) | N-Aryl derivative |

The nitro group is a versatile functional handle that can be readily converted into other functionalities. The most common transformation is its reduction to an amino group (-NH₂), which creates a new reactive site on the aromatic ring. wikipedia.org This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over palladium on carbon) or chemical reductants like tin(II) chloride or iron in acidic media. wikipedia.org

The resulting aniline (B41778) derivative, 5-amino-1-(2-methoxyphenyl)guanidine, serves as a key intermediate for further functionalization. The newly introduced amino group can undergo a wide range of chemical reactions, allowing for the attachment of diverse chemical scaffolds.

Table 4: Functionalization of the Amino Group After Nitro Reduction

| Reaction Type | Reagent | Functional Group Formed | Potential Application |

|---|---|---|---|

| Acylation | Acetyl chloride, Benzoyl chloride | Amide (-NHCOR) | Modulate electronic properties, introduce new binding motifs. |

| Sulfonylation | Tosyl chloride | Sulfonamide (-NHSO₂R) | Introduce hydrogen bond acceptors/donors. |

| Diazotization/Sandmeyer | NaNO₂/HCl, then CuX | -Cl, -Br, -CN, -OH | Introduce a wide range of substituents. |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine (-NHR, -NR₂) | Attach alkyl chains or cyclic structures. |

Design and Synthesis of Chemically Modified Analogues with Tunable Properties for Specific Research Applications

The synthetic strategies outlined above can be employed in a modular and combinatorial fashion to generate libraries of chemically modified analogues of this compound. By systematically altering different parts of the molecule—the guanidine group, the aromatic ring, and the substituents—it is possible to fine-tune its physicochemical and pharmacological properties for specific research purposes. researchgate.net

For example, enhancing lipophilicity for better membrane permeability could be achieved by N-alkylation of the guanidine group. Modifying hydrogen bonding patterns to improve binding affinity to a biological target could be accomplished by converting the nitro group to a sulfonamide. The creation of such focused libraries of analogues is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective molecular probes or therapeutic leads. researchgate.net

Role As a Synthetic Precursor and Building Block in Advanced Organic Synthesis

Precursor to Complex Guanidine-Containing Structures and Heterocycles

The presence of the guanidinyl group in 1-(2-Methoxy-5-nitrophenyl)guanidine makes it an important intermediate in the synthesis of more elaborate guanidine-containing compounds and a range of heterocyclic structures. The reactivity of this group, coupled with the influence of the methoxy (B1213986) and nitro substituents on the phenyl ring, allows for its participation in various cyclization and condensation reactions.

Application in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are powerful tools in synthetic chemistry for generating molecular diversity efficiently. beilstein-journals.orgnih.govfu-berlin.de Guanidine-containing compounds are frequently employed in MCRs to construct complex heterocyclic libraries. For instance, the Biginelli reaction, a classic MCR, can utilize guanidines for the synthesis of dihydropyrimidinones.

While specific examples detailing the use of this compound in MCRs are not extensively documented in the literature, its structural similarity to other guanidines used in such reactions suggests its potential applicability. The nucleophilic nature of the guanidine (B92328) moiety would allow it to react with electrophilic species generated in situ during MCRs, leading to the formation of diverse heterocyclic scaffolds. The electronically distinct phenyl ring could further influence the reactivity and outcome of these transformations.

The following table provides examples of MCRs that utilize guanidine or its derivatives, illustrating the potential synthetic pathways for this compound.

| Multi-Component Reaction | Reactants | Resulting Heterocycle |

| Biginelli Reaction | Aldehyde, β-Ketoester, Guanidine/Urea (B33335)/Thiourea | Dihydropyrimidinone |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 eq. β-Ketoester, Ammonia (B1221849)/Amine | Dihydropyridine |

Intermediate in the Preparation of Pyrimidine (B1678525) Derivatives

Guanidines are well-established precursors for the synthesis of pyrimidine derivatives, which are core structures in many biologically active compounds. nih.govbu.edu.eg The most common method involves the condensation of a guanidine with a 1,3-dicarbonyl compound or its equivalent. bu.edu.eg This approach allows for the construction of the pyrimidine ring in a single, efficient step.

The compound this compound can serve as the N-C-N building block in this type of condensation. The reaction with a suitable three-carbon fragment would lead to the formation of a pyrimidine ring bearing the 2-methoxy-5-nitrophenyl substituent. A closely related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, has been synthesized from 1-(2-methyl-5-nitrophenyl)guanidine, highlighting the utility of nitrophenyl-substituted guanidines in the preparation of complex pyrimidine derivatives. guidechem.com

The general scheme for the synthesis of pyrimidine derivatives from guanidines is presented below:

General Reaction Scheme: Guanidine + 1,3-Dicarbonyl Compound → Substituted Pyrimidine

Utilization as a Ligand or Organocatalyst in Chemical Transformations

The guanidine moiety's strong basicity and ability to form multiple hydrogen bonds make it an effective functional group in catalysis. rsc.orgnih.gov Guanidine derivatives have been successfully employed as both organocatalysts and as ligands for transition metals, facilitating a wide range of chemical reactions.

Organocatalytic Properties and Asymmetric Catalysis

Chiral guanidines have emerged as powerful organocatalysts for a variety of asymmetric transformations. rsc.orgnih.govresearchgate.netorganic-chemistry.org Their strong Brønsted basicity allows them to deprotonate pro-nucleophiles, while the resulting guanidinium (B1211019) ion can act as a hydrogen-bond donor to activate electrophiles and control the stereochemical outcome of the reaction. researchgate.net

While this compound is itself achiral, it can be functionalized with chiral auxiliaries to create effective asymmetric organocatalysts. The electronic properties of the 2-methoxy-5-nitrophenyl group can influence the pKa of the guanidine and its catalytic activity.

The following table summarizes some asymmetric reactions catalyzed by chiral guanidine derivatives, indicating the potential applications for chiral versions of this compound.

| Asymmetric Reaction | Substrates | Catalyst Type |

| Michael Addition | 1,3-Dicarbonyl compounds, Nitroalkenes | Chiral Guanidine |

| Henry (Nitroaldol) Reaction | Aldehydes, Nitroalkanes | Chiral Guanidine |

| Aldol Reaction | Ketones, Aldehydes | Chiral Guanidine |

| Mannich Reaction | Imines, Carbonyl compounds | Chiral Guanidine |

Metal Coordination and Ligand Applications in Transition Metal Catalysis

Guanidines and their deprotonated forms, guanidinates, are excellent ligands for a wide range of transition metals. at.uaencyclopedia.pubresearchgate.netnih.govsemanticscholar.org They can coordinate to metal centers in various modes, including monodentate and bidentate chelation. at.ua The electronic and steric properties of the guanidine ligand can be fine-tuned by altering the substituents on the nitrogen atoms, which in turn influences the catalytic activity of the resulting metal complex. semanticscholar.org

The nitrogen atoms of the guanidine group in this compound can coordinate to transition metal centers, forming stable complexes. researchgate.net The methoxy and nitro groups on the phenyl ring can further modulate the electronic properties of the ligand and the catalytic behavior of the metal complex. These complexes have potential applications in various catalytic reactions, such as cross-coupling reactions, hydrogenations, and polymerizations. semanticscholar.org

The table below lists some transition metals that form complexes with guanidine-type ligands and their potential catalytic applications.

| Transition Metal | Guanidine Ligand Type | Potential Catalytic Applications |

| Palladium (Pd) | Monodentate and Bidentate Guanidines | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Copper (Cu) | Chiral Guanidine-Hybrids | Asymmetric hydrogenation, Atom Transfer Radical Polymerization (ATRP) |

| Zinc (Zn) | Bis(guanidine) Complexes | Ring-opening polymerization of lactides |

| Iridium (Ir) | Phosphino-Guanidinate Ligands | C-H activation |

Advanced Spectroscopic and Structural Characterization of 1 2 Methoxy 5 Nitrophenyl Guanidine and Its Chemical Transformations

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the atomic framework.

A full assignment of the ¹H and ¹³C NMR spectra is essential for confirming the molecular structure of 1-(2-Methoxy-5-nitrophenyl)guanidine. While specific experimental data is not publicly available, a detailed prediction based on established chemical shift values and coupling patterns can be formulated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy (B1213986), and guanidine (B92328) protons. The three protons on the phenyl ring would appear as a coupled spin system. The proton at C6 would likely be a doublet, coupled to the C4 proton. The C4 proton would appear as a doublet of doublets, coupled to both the C6 and C3 protons. The C3 proton would present as a doublet, coupled to the C4 proton. The methoxy group protons would yield a sharp singlet, and the guanidine N-H protons would likely appear as a broad signal due to quadrupole broadening and chemical exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to each carbon atom in the molecule. The guanidine carbon (C=N) is expected to resonate at a characteristic downfield shift, typically in the range of 155-160 ppm. researchgate.net The aromatic carbons would appear in the 110-155 ppm range, with their specific shifts influenced by the electronic effects of the methoxy, nitro, and guanidine substituents. The methoxy carbon would produce a signal around 55-60 ppm.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu Cross-peaks would be expected between the signals of adjacent aromatic protons (H3 with H4, and H4 with H6), confirming their connectivity on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. youtube.com It would definitively link the signals for H3, H4, H6, and the methoxy protons to their corresponding carbon atoms (C3, C4, C6, and the methoxy carbon).

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (H to C) |

| C1 | - | ~138 | H6, Guanidine-NH |

| C2 | - | ~152 | H3, Methoxy-H |

| C3 | ~7.5 (d) | ~110 | C1, C2, C4, C5 |

| C4 | ~8.0 (dd) | ~125 | C2, C3, C5, C6 |

| C5 | - | ~141 | H3, H4, H6 |

| C6 | ~8.4 (d) | ~115 | C1, C2, C4, C5 |

| C=N (Guanidine) | - | ~158 | Guanidine-NH |

| OCH₃ | ~3.9 (s) | ~56 | C2 |

| NH / NH₂ | ~7.0-8.0 (broad) | - | C1, C=N |

Note: Predicted values are estimates based on typical substituent effects in similar structures. Actual experimental values may vary based on solvent and other conditions.

Dynamic NMR (DNMR) studies can provide insight into motional processes within the molecule that occur on the NMR timescale. For this compound, several dynamic processes could be investigated:

Restricted Rotation: The rotation around the C1-N bond connecting the phenyl ring to the guanidine group may be hindered due to steric interactions with the ortho-methoxy group. At lower temperatures, this could lead to the observation of distinct signals for different rotational conformers (rotamers).

Guanidine Group Dynamics: Rotation around the C-N bonds within the guanidine moiety itself can also be restricted.

Proton Exchange: The guanidine N-H protons can undergo chemical exchange with each other and with trace amounts of acid or water in the solvent. Variable temperature NMR studies can be used to determine the rates of these exchange processes. As temperature increases, the N-H signals typically broaden and may eventually coalesce into a single sharp peak. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. wikipedia.org

The IR and Raman spectra of this compound would be characterized by vibrations associated with its primary functional groups: the nitro group, the guanidine unit, the methoxy group, and the substituted aromatic ring.

Guanidine Group: This group would show strong N-H stretching vibrations, typically in the 3100-3500 cm⁻¹ region. The C=N stretching vibration is a key characteristic band, expected to appear strongly in the 1600-1660 cm⁻¹ range. researchgate.net N-H bending modes would be found around 1550-1650 cm⁻¹.

Nitro Group: The nitro group is readily identified by two strong stretching vibrations: an asymmetric stretch (νas) typically near 1500-1560 cm⁻¹ and a symmetric stretch (νs) near 1330-1370 cm⁻¹. rsc.org

Aromatic Ring: C-H stretching vibrations on the ring are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Methoxy Group: The C-H stretching of the methyl group would be observed around 2850-2960 cm⁻¹. The characteristic C-O stretching vibration is expected in the 1000-1250 cm⁻¹ range.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch | Guanidine (-NH₂) | 3100 - 3500 | Medium-Strong | Weak |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium | Medium |

| C-H Stretch | Methoxy (-OCH₃) | 2850 - 2960 | Medium | Medium |

| C=N Stretch | Guanidine | 1600 - 1660 | Strong | Medium |

| N-H Bend | Guanidine | 1550 - 1650 | Strong | Weak |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Strong | Strong |

| NO₂ Asymmetric Stretch | Nitro | 1500 - 1560 | Very Strong | Medium |

| NO₂ Symmetric Stretch | Nitro | 1330 - 1370 | Very Strong | Strong |

| C-O Stretch | Methoxy | 1000 - 1250 | Strong | Weak |

Hydrogen bonding plays a significant role in the structure and properties of guanidine-containing compounds. nih.gov The N-H groups of the guanidine moiety are strong hydrogen bond donors.

Intermolecular Hydrogen Bonding: In the solid state, extensive intermolecular hydrogen bonds are expected between the N-H groups of one molecule and the oxygen atoms of the nitro group or the guanidine nitrogen atoms of neighboring molecules. This network of interactions influences crystal packing.

Intramolecular Hydrogen Bonding: The potential exists for an intramolecular hydrogen bond between one of the guanidine N-H protons and the oxygen atom of the adjacent methoxy group, forming a stable six-membered ring.

The presence of hydrogen bonding has a distinct effect on the IR spectrum. Specifically, the N-H stretching bands of the involved groups would be broadened and shifted to lower frequencies (a red shift) compared to a non-hydrogen-bonded state. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₀N₄O₃), the exact monoisotopic mass is calculated to be 210.0753 Da.

Upon ionization, typically by electrospray ionization (ESI) to form the [M+H]⁺ ion, the molecule would undergo fragmentation. A plausible fragmentation pathway would involve the initial loss of stable neutral molecules or radical species.

Key Predicted Fragmentation Pathways:

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of the NO₂ radical (46 Da).

Loss of Methoxy Group: Cleavage of the methoxy group could occur, resulting in the loss of a CH₃ radical (15 Da) or formaldehyde (B43269) (CH₂O, 30 Da).

Guanidine Cleavage: The bond between the aromatic ring and the guanidine nitrogen could cleave, leading to fragments corresponding to the guanidinium (B1211019) ion and the 2-methoxy-5-nitrophenyl radical or ion.

Predicted Mass Spectrometry Fragments for this compound

| m/z (for [M+H]⁺) | Formula of Ion | Proposed Identity/Loss |

| 211.0826 | [C₈H₁₁N₄O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 194.0804 | [C₈H₁₀N₄O₂]⁺ | Loss of OH from nitro group |

| 181.0773 | [C₈H₉N₄O₂]⁺ | Loss of CH₂O from methoxy |

| 165.0719 | [C₈H₉N₃O]⁺ | Loss of NO₂ |

| 152.0556 | [C₇H₆N₃O₂]⁺ | Loss of guanidine |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. For this compound (molecular formula: C₈H₁₀N₄O₃), the theoretical exact mass of its protonated form, [M+H]⁺, is calculated to be 211.0826 Da.

In a typical analysis using a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, the experimentally measured mass-to-charge ratio (m/z) would be compared against this theoretical value. researchgate.net An experimental result within a narrow mass tolerance window (typically < 5 ppm) provides strong evidence for the assigned chemical formula, distinguishing it from other potential isobaric compounds. This level of precision is essential for confirming the identity of newly synthesized molecules or for identifying known compounds in complex mixtures.

Table 1: Theoretical Exact Mass for Protonated this compound

| Species | Chemical Formula | Theoretical Exact Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) provides valuable structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. wikipedia.orgyoutube.com For the protonated this compound ion ([M+H]⁺ at m/z 211.0826), collision-induced dissociation (CID) would produce a characteristic fragmentation pattern that helps to elucidate the molecule's connectivity.

The high basicity of the guanidine group makes it the likely site of protonation. nih.gov Fragmentation is expected to occur at the weakest bonds and involve the loss of stable neutral molecules. Key predicted fragmentation pathways include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation pathway for protonated guanidines involves the loss of ammonia from the guanidinium moiety. nih.gov

Loss of the Nitro Group (NO₂): Cleavage of the C-N bond connecting the nitro group to the aromatic ring.

Loss of a Methyl Radical (•CH₃): From the methoxy substituent.

Cleavage of the Aryl-N Bond: Scission of the bond between the phenyl ring and the guanidine nitrogen.

These fragmentation patterns allow for the detailed structural confirmation of the molecule, verifying the presence and positions of the methoxy, nitro, and guanidine functional groups.

Table 2: Predicted MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 211.0826 | NH₃ | 194.0564 | [M+H-NH₃]⁺ |

| 211.0826 | NO₂ | 165.0870 | [M+H-NO₂]⁺ |

| 211.0826 | H₂NCN | 169.0553 | [M+H-H₂NCN]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise details on molecular geometry, conformation, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 1-(2-Methyl-5-nitrophenyl)guanidinium picrate, provides a strong basis for predicting its solid-state characteristics. researchgate.net

Detailed Molecular Geometry, Conformation, and Bond Parameters

The guanidinium group, upon protonation, is resonance-stabilized and adopts a planar or near-planar Y-shaped geometry. The central C-N bonds are expected to have lengths intermediate between typical single and double bonds, indicating delocalization of the positive charge across the N-C-N framework.

The conformation of the molecule will be defined by the torsion angle between the plane of the phenyl ring and the plane of the guanidine group. This angle is influenced by steric hindrance from the ortho-methoxy group and potential intramolecular hydrogen bonding. nih.govresearchgate.net The presence of the methoxy group at the C2 position likely induces a non-coplanar arrangement to minimize steric repulsion.

Table 3: Predicted Bond Parameters for 1-(2-Methoxy-5-nitrophenyl)guanidinium Cation (based on analogous structures)

| Bond/Angle | Predicted Value | Comments |

|---|---|---|

| C(guanidine)-N bonds | ~1.33 Å | Intermediate character due to resonance |

| N-C(guanidine)-N angles | ~120° | Consistent with sp² hybridization |

| C(aromatic)-N(guanidine) bond | ~1.40 Å | |

| C(aromatic)-O(methoxy) bond | ~1.36 Å | |

| C(aromatic)-N(nitro) bond | ~1.47 Å |

Intermolecular Interactions, Crystal Packing, and Supramolecular Assembly

The guanidinium group is an excellent hydrogen bond donor, while the nitro and methoxy groups contain effective hydrogen bond acceptors (oxygen atoms). mdpi.com This combination of functional groups is expected to dominate the crystal packing, leading to the formation of extensive and robust supramolecular architectures. acs.org

Key predicted interactions include:

Charge-Assisted Hydrogen Bonds: Strong N-H···O hydrogen bonds are expected between the guanidinium N-H donors and the oxygen atoms of the nitro group on adjacent molecules. researchgate.net

Dimeric Motifs: Guanidinium groups often form characteristic dimeric hydrogen-bonding patterns, such as the R²₂(8) graph set motif.

UV-Visible Spectroscopy for Electronic Properties and Conjugation Pathways

UV-Visible spectroscopy is used to probe the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by strong absorption bands arising from π → π* transitions within the conjugated system of the nitrophenyl ring.

The molecule contains a powerful chromophore (the nitrophenyl group) modified by two auxochromes: the electron-donating methoxy (-OCH₃) group and the electron-donating guanidine (-NH-C(=NH)NH₂) group. The nitro group (-NO₂) is a strong electron-withdrawing group. This "push-pull" electronic arrangement typically leads to the appearance of an intense, lower-energy absorption band corresponding to an intramolecular charge transfer (ICT) transition.

Based on analogous compounds like 2-methoxy-5-nitroaniline (B165355), two primary absorption maxima are anticipated:

A higher-energy band in the UV region (around 230-260 nm) corresponding to localized π → π* transitions within the benzene (B151609) ring.

A lower-energy, high-intensity band in the near-UV or visible region (around 350-400 nm) attributed to the ICT from the electron-donating groups (methoxy and guanidine) to the electron-withdrawing nitro group.

The position and intensity of these bands are sensitive to solvent polarity, a characteristic feature of ICT transitions.

Table 4: Predicted UV-Visible Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|

| ~240 nm | High | π → π* |

Environmental Considerations and Sustainable Chemistry Aspects in Research on 1 2 Methoxy 5 Nitrophenyl Guanidine

Application of Green Chemistry Principles in Synthesis and Processing

The synthesis of 1-(2-Methoxy-5-nitrophenyl)guanidine can be approached through various chemical routes. The application of the twelve principles of green chemistry provides a framework for optimizing these synthetic pathways to minimize their environmental impact. sigmaaldrich.com These principles advocate for waste prevention, the use of safer solvents and reagents, and designing energy-efficient processes. rjpn.org

In the synthesis of guanidine (B92328) derivatives, traditional methods may involve the use of hazardous reagents and generate significant waste. Green chemistry encourages the exploration of alternative, more benign synthetic strategies. researchgate.net This includes the use of catalytic reagents in place of stoichiometric ones, which can improve reaction efficiency and reduce waste. nih.gov For instance, developing catalytic methods for the guanylation of 2-methoxy-5-nitroaniline (B165355), the likely precursor, would be a significant step towards a greener synthesis of this compound.

The choice of solvent is another critical aspect. Many organic reactions are conducted in volatile organic compounds (VOCs), which contribute to air pollution and have associated health risks. Green chemistry promotes the use of safer solvents such as water, supercritical fluids, or even solvent-free reaction conditions. researchgate.net Research into the synthesis of this compound could focus on utilizing these greener alternatives to minimize environmental contamination.

Furthermore, designing synthetic routes that are conducted at ambient temperature and pressure can significantly reduce the energy requirements of the process, thereby lessening its carbon footprint. acs.org The development of such energy-efficient methods is a key goal in sustainable chemical manufacturing. rjpn.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing synthetic routes that minimize the generation of byproducts. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and intermediates. |

| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

| Use of Catalysis | Employing catalysts to enhance reaction efficiency and reduce waste. |

Atom Economy and Waste Minimization Strategies

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. wjpps.com

For the synthesis of this compound, a hypothetical reaction could involve the reaction of 2-methoxy-5-nitroaniline with a guanylating agent. The choice of the guanylating agent and the reaction conditions will significantly influence the atom economy.

Hypothetical Synthesis and Atom Economy Calculation:

A potential, though not necessarily optimized, synthesis could involve the reaction of 2-methoxy-5-nitroaniline with cyanamide (B42294) in the presence of an acid catalyst to form the guanidine salt.

Reactants: 2-methoxy-5-nitroaniline (C7H8N2O3, MW: 168.15 g/mol ) and Cyanamide (CH2N2, MW: 42.04 g/mol )

Product: this compound (C8H10N4O3, MW: 210.19 g/mol )

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (210.19 / (168.15 + 42.04)) x 100 ≈ 99.9%

This calculation represents an ideal scenario. In practice, the formation of byproducts and the use of excess reagents would lower the effective atom economy. amazonaws.com Waste minimization strategies focus on optimizing reaction conditions to improve yield and selectivity, thereby reducing the formation of unwanted side products. researchgate.net The use of multi-component reactions, where multiple starting materials are combined in a single step to form the final product, can also be an effective strategy for improving atom economy and reducing waste. researchgate.net

Studies on Chemical Degradation Pathways in Environmental Contexts

Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact. This involves studying its degradation pathways in various environmental compartments such as soil and water. The presence of a nitro group and an aromatic ring suggests that both biotic and abiotic degradation processes could play a role.

The degradation of the aromatic portion of the molecule could proceed through hydroxylation of the ring, followed by ring cleavage. The nitro group could be reduced to an amino group or be denitrated. The guanidine functional group could be hydrolyzed to urea (B33335) and eventually to ammonia (B1221849) and carbon dioxide.

Identifying the degradation products is essential for a complete environmental risk assessment. Some degradation intermediates may be more toxic or persistent than the parent compound. nih.gov Therefore, comprehensive studies employing techniques such as liquid chromatography-mass spectrometry (LC-MS) would be necessary to elucidate the complete degradation pathways and identify any potentially harmful intermediates.

| Potential Degradation Process | Description | Potential Byproducts |

| Photodegradation | Degradation initiated by the absorption of light, particularly UV radiation. | Hydroxylated derivatives, ring-opened products |

| Biodegradation | Degradation by microorganisms in soil and water. | Amino derivatives (from nitro reduction), urea, ammonia |

| Advanced Oxidation Processes (AOPs) | Degradation by highly reactive species like hydroxyl radicals. | Guanidine, cyanamide, and further degradation products. nih.gov |

Conclusion and Future Perspectives in the Research of 1 2 Methoxy 5 Nitrophenyl Guanidine

Identification of Remaining Challenges and Unexplored Research Avenues

Given the absence of any dedicated research, the entire field of study for 1-(2-Methoxy-5-nitrophenyl)guanidine remains unexplored. The primary and most fundamental challenge is the complete lack of data regarding this specific molecule.

Key unexplored research avenues include:

Synthesis and Characterization: The most immediate research gap is the development of a reliable and efficient synthetic route to produce this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques (such as NMR, mass spectrometry, and X-ray crystallography) would be essential to fully elucidate its molecular structure and properties. A potential synthetic approach could involve the guanidinylation of 2-methoxy-5-nitroaniline (B165355), a method described for the synthesis of the related methyl-analogue. google.compatsnap.com

Physicochemical Properties: There is no information on the solubility, stability, pKa, and other fundamental physicochemical properties of this compound. These parameters are crucial for any potential future development.

Biological Activity Screening: A significant unexplored avenue is the investigation of its biological activity. Drawing parallels from the broader class of guanidine (B92328) derivatives, it would be logical to screen this compound for a range of potential therapeutic effects, including but not limited to anticancer, antibacterial, antifungal, and antiviral activities.

Chemical Reactivity and Derivatization: The chemical reactivity of the guanidine, nitro, and methoxy (B1213986) functional groups has not been studied. Exploring its reactions could lead to the synthesis of a library of new derivatives with potentially unique properties and applications.

Outlook on Emerging Research Trends and Potential Advancements of the Chemical Compound's Chemistry

While there is no direct research on this compound, emerging trends in medicinal and materials chemistry suggest potential future directions should this compound become an object of study.

Privileged Scaffold in Drug Discovery: The guanidine moiety is considered a "privileged scaffold" in drug design due to its ability to form strong, directional hydrogen bonds and interact with various biological targets. nih.gov Future research could focus on using this compound as a starting point for the design of novel therapeutic agents. The presence of the nitro and methoxy groups offers sites for chemical modification to tune the compound's electronic and steric properties, potentially leading to enhanced biological activity and selectivity.

Development of Novel Synthetic Methodologies: Advances in synthetic organic chemistry, such as flow chemistry and mechanochemistry, could be applied to the synthesis of this compound and its derivatives. These technologies could offer safer, more efficient, and scalable production methods compared to traditional batch processes.

Computational and In Silico Studies: Before embarking on extensive laboratory synthesis and testing, computational methods could be employed to predict the compound's properties and potential biological targets. Molecular docking studies could explore its potential interactions with various enzymes and receptors, helping to prioritize experimental research efforts.

Q & A

Q. What is the established synthesis protocol for 1-(2-Methoxy-5-nitrophenyl)guanidine?

The compound is synthesized by reacting equimolar amounts of this compound and picric acid in methanol. After slow evaporation at room temperature, the product is filtered, washed with diethyl ether, and dried over CaCl₂, yielding ~64% purity. Crystallization is achieved via slow evaporation of dimethylformamide solutions .

Q. How is the crystal structure of this compound determined, and what are its key features?

X-ray crystallography reveals a planar guanidinium cation with sp²-hybridized nitrogen atoms (N–H bond lengths: ~0.88 Å). The 2-methoxy-5-nitrophenyl group forms an 83.0° dihedral angle with the guanidinium plane. The nitro group lies nearly coplanar with the aromatic ring (twist: 5.0°), facilitating hydrogen bonding with adjacent anions (e.g., O21B–N4A and O62B–N3A interactions) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding networks.

- Elemental analysis : Confirms composition (e.g., C: 39.95%, H: 2.99%, N: 23.36%) .

- Melting point : Reported range: 382–385 K .

Advanced Research Questions

Q. How do substituent positions (methoxy vs. nitro) influence supramolecular interactions in related guanidine derivatives?

Methoxy groups at the 2-position increase steric hindrance, altering dihedral angles between the aromatic ring and guanidinium plane (e.g., 83.0° in methoxy derivatives vs. 76.5° in methyl analogs). The nitro group at the 5-position enhances resonance stabilization and hydrogen-bond acceptor capacity, affecting crystal packing .

Q. What role does this compound play in pharmaceutical synthesis?

It is a key intermediate in synthesizing tyrosine kinase inhibitors like imatinib. The nitro group facilitates subsequent reduction to an amine, enabling coupling with pyrimidine cores. The methoxy group improves solubility during reaction steps .

Q. How do computational methods (e.g., DFT) align with experimental crystallographic data for this compound?

Density functional theory (DFT) calculations predict planar guanidinium geometries (sum of angles: 360.0°), consistent with X-ray data. Deviations in nitro group torsion angles (<5°) suggest minor environmental effects in the solid state .

Methodological Challenges and Data Contradictions

Q. How should researchers address discrepancies in hydrogen-bonding patterns across crystal structures of guanidine derivatives?

Variations arise from solvent polarity and counterion effects. For example:

- In picrate salts, hydrogen bonds between guanidinium N–H and nitro O atoms dominate (e.g., N4A–H4AA···O21B: 2.87 Å) .

- In chloride salts, Cl⁻ ions act as primary acceptors. Cross-validate using Hirshfeld surface analysis to quantify interaction contributions .

Q. What synthetic modifications improve yield in guanidine derivatives with bulky substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.